Mass Shift (M+7) for Unambiguous Resolution in Mass Spectrometry
1-Iodopropane-d7 provides a +7 Da mass shift relative to the non-deuterated analyte, 1-iodopropane . This mass difference is sufficient to completely resolve the molecular ion clusters of the internal standard and the analyte, even when considering the natural isotopic distribution of iodine (¹²⁷I, 100% abundance) [1]. In contrast, partially deuterated analogs (e.g., d3 or d5) yield smaller mass shifts that can overlap with the [M+1] or [M+2] isotope peaks of the analyte, leading to cross-contribution and compromised quantitative accuracy [2].
| Evidence Dimension | Mass Spectrometric Resolution (Nominal Mass Shift) |
|---|---|
| Target Compound Data | M+7 Da (m/z 177 for [M]⁺ of C₃D₇I) |
| Comparator Or Baseline | 1-Iodopropane (non-deuterated): 0 Da shift; 1-Iodopropane-d5: M+5 Da shift |
| Quantified Difference | Target compound offers a 7 Da shift, whereas a d5 analog offers only 5 Da. The larger shift reduces spectral overlap with the analyte's natural isotopic envelope. |
| Conditions | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, unit resolution. |
Why This Matters
The larger mass shift ensures accurate quantitation by eliminating cross-contribution between the internal standard and analyte signals, which is critical for method validation and regulatory compliance.
- [1] PubChem. 1-Iodopropane. CID 10708. View Source
- [2] Chang, Y. C.; et al. A novel approach to evaluate the extent and the effect of cross-contribution to the intensity of ions designating the analyte and the internal standard in quantitative GC-MS analysis. J. Am. Soc. Mass Spectrom. 2011, 22, 2034-2042. View Source
